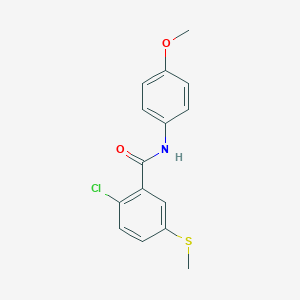
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide, also known as CMMD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels, which are essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions that can be explored in the research of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide. One potential direction is to investigate its therapeutic potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and to identify potential drug targets.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, this compound has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide involves the reaction of 4-methoxyaniline with thionyl chloride to form 4-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-methylthiophenol to form 4-chloro-2-methoxy-N-(4-methylthiophenyl)benzenesulfonamide. Finally, the addition of 2-amino-5-chlorobenzamide to this intermediate leads to the formation of this compound.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C15H14ClNO2S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-chloro-N-(4-methoxyphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-5-3-10(4-6-11)17-15(18)13-9-12(20-2)7-8-14(13)16/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
COEWQBRICAYYHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


